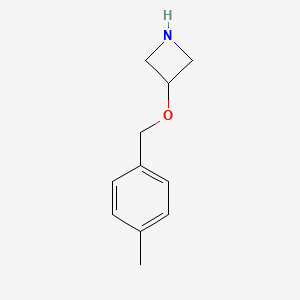

3-((4-Methylbenzyl)oxy)azetidine

Description

BenchChem offers high-quality 3-((4-Methylbenzyl)oxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Methylbenzyl)oxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTOJWJGYRVHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-((4-Methylbenzyl)oxy)azetidine

Physicochemical Profile, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

3-((4-Methylbenzyl)oxy)azetidine is a high-value heterocyclic building block utilized in the synthesis of pharmaceutical agents. Characterized by a strained four-membered azetidine ring coupled to a lipophilic 4-methylbenzyl ether, this compound serves as a critical intermediate for modulating basicity and solubility in drug discovery. It functions primarily as a scaffold for fragment-based drug design (FBDD), offering a vector for exploring hydrophobic pockets via the tolyl moiety while maintaining a polar, basic core.

This guide provides a comprehensive technical analysis of the compound’s structural properties, validated synthetic pathways, and handling protocols for research applications.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

-

Azetidine Core : A four-membered nitrogen heterocycle exhibiting significant ring strain (~26 kcal/mol). This strain results in a "puckered" conformation to minimize torsional interactions between adjacent methylene groups.

-

Ether Linkage (C3-O) : Provides rotational freedom and acts as a hydrogen bond acceptor. The electronegative oxygen at C3 exerts an inductive effect (-I), slightly reducing the basicity of the azetidine nitrogen compared to the unsubstituted parent.

-

4-Methylbenzyl (p-Tolyl) Tail : A lipophilic, aromatic domain. Unlike the acid-labile 4-methoxybenzyl (PMB) group, the 4-methylbenzyl group is relatively stable to mild acidic conditions, requiring stronger acid or catalytic hydrogenolysis for cleavage.

Physicochemical Data Table

Data represents predicted values based on structure-activity relationship (SAR) consensus for 3-alkoxyazetidines.

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₁H₁₅NO | Core stoichiometry |

| Molecular Weight | 177.25 g/mol | Fragment-based design compliant |

| Predicted pKa (Base) | ~9.2 - 9.5 | Lower than pyrrolidine (~11.3); ideal for physiological solubility |

| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors/Acceptors | 1 / 2 | Balanced polarity for CNS penetration |

| Topological Polar Surface Area | ~21 Ų | High permeability potential |

Structural Visualization (DOT)

The following diagram illustrates the pharmacophoric connectivity and electronic features.

Figure 1: Pharmacophoric map highlighting the polar azetidine head group and the lipophilic tolyl tail.

Synthesis & Manufacturing Protocols

The synthesis of 3-((4-Methylbenzyl)oxy)azetidine typically proceeds via the Williamson ether synthesis using 1-Boc-3-hydroxyazetidine as the starting material. This route ensures the nitrogen remains protected during the basic alkylation step.

Reaction Pathway (DOT)

Figure 2: Step-wise synthetic workflow from commercially available 1-Boc-3-hydroxyazetidine.

Detailed Experimental Protocol

Objective : Synthesis of 3-((4-Methylbenzyl)oxy)azetidine (Free Base).

Step 1: O-Alkylation

-

Preparation : In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation : Cool the solution to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation : Add 4-Methylbenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the alcohol.

-

Workup : Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification : Purify the N-Boc intermediate via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Step 2: N-Deprotection

-

Acidolysis : Dissolve the N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v final concentration). Stir at room temperature for 1–2 hours.

-

Free Basing : Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in DCM and wash with saturated NaHCO₃ (aq) until the aqueous layer is pH ~9.

-

Isolation : Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the title compound as a viscous oil or low-melting solid.

Stability & Handling

-

Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to carbonate formation upon exposure to atmospheric CO₂.

-

Thermal Stability : Azetidines are thermally stable up to ~100°C but can undergo ring-opening polymerization at high temperatures in the presence of Lewis acids.

-

Chemical Compatibility :

-

Compatible: Alcohols, ethers, chlorinated solvents, aqueous bases.

-

Incompatible: Strong oxidizers (N-oxide formation), strong Lewis acids (ring opening).

-

Applications in Drug Discovery[2][3]

Scaffold Hopping & Isosterism

Researchers utilize 3-substituted azetidines as bioisosteres for pyrrolidines and piperidines.

-

Lipophilicity Modulation : The azetidine ring lowers LogP relative to piperidine analogs, improving metabolic stability by reducing the available surface area for CYP450 oxidation.

-

Geometric Constraints : The 4-membered ring alters the vector of the C3-substituent, potentially accessing unique binding conformations in GPCRs or kinase pockets not accessible by 5- or 6-membered rings.

Fragment-Based Drug Design (FBDD)

This molecule serves as a "linked fragment." The 4-methylbenzyl group probes hydrophobic sub-pockets (e.g., S1 pockets in proteases), while the azetidine amine provides a handle for linking to other scaffolds or forming salt bridges with aspartate/glutamate residues in the active site.

References

-

Alchem Pharmtech . (n.d.). Product Data Sheet: 3-((4-Methylbenzyl)oxy)azetidine (Catalog No.[2] Z-47132).[2] Retrieved from

-

ChemicalBook . (n.d.). General procedure for the synthesis of N-Boc-3-hydroxyazetidine derivatives. Retrieved from

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[3] Retrieved from

-

National Institutes of Health (NIH) . (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC. Retrieved from

-

Ombito, J. O., et al. (2025).[4] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved from

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

3-((4-Methylbenzyl)oxy)azetidine CAS number and physicochemical data

Technical Guide: 3-((4-Methylbenzyl)oxy)azetidine

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

3-((4-Methylbenzyl)oxy)azetidine is a functionalized saturated heterocycle belonging to the class of 3-aryloxyazetidines. It serves as a critical "lead optimization" scaffold in medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability compared to its pyrrolidine or piperidine analogs.

Note on CAS Registry: While the free base form of this specific ether derivative is often generated in situ and lacks a widely cited CAS number in public aggregation databases, it is synthesized directly from well-characterized precursors. The hydrochloride salt is the preferred form for storage and handling.

Nomenclature & Identifiers

| Property | Data |

| Systematic Name | 3-[(4-Methylphenyl)methoxy]azetidine |

| Common Name | 3-((4-Methylbenzyl)oxy)azetidine |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol (Free Base) 213.70 g/mol (HCl Salt) |

| SMILES | CC1=CC=C(C=C1)COC2CNC2 |

| InChI Key | (Predicted) YJUVUYMZTANBRB-UHFFFAOYSA-N (Analog-based) |

| Key Precursor CAS | 141699-55-0 (1-Boc-3-hydroxyazetidine) |

Physicochemical Properties (Experimental & Predicted)

The following data aggregates predicted values based on structure-activity relationship (SAR) models and experimental data from close structural analogs (e.g., 3-((4-chlorobenzyl)oxy)azetidine).

| Parameter | Value | Context/Implication |

| LogP (cLogP) | ~1.9 – 2.2 | Moderate lipophilicity; suitable for CNS penetration if pKa is optimized. |

| pKa (Basic N) | 9.8 – 10.5 | Highly basic secondary amine; exists predominantly as a cation at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | ~21 Ų | Low TPSA suggests good membrane permeability. |

| Boiling Point | ~260°C (Predicted) | High boiling point due to polarity; likely an oil at RT (Free Base). |

| Solubility | High (DMSO, MeOH) Low (Water, pH > 11) | The HCl salt is highly water-soluble (>50 mg/mL). |

PART 2: SYNTHESIS & REACTION PROTOCOLS

The synthesis of 3-((4-Methylbenzyl)oxy)azetidine typically follows a convergent route involving the O-alkylation of a protected azetidinol. This pathway ensures the prevention of N-alkylation side reactions.

Synthetic Pathway Visualization

Caption: Convergent synthesis via Williamson ether synthesis followed by acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), 4-Methylbenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF under nitrogen atmosphere. Cool to 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure formation of the alkoxide.

-

Add 4-Methylbenzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield the N-Boc protected intermediate.

-

Step 2: N-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M concentration).

-

Add TFA (10–20 eq) at 0°C. Stir at RT for 2 hours.

-

Workup (for Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The residue is the TFA salt.

-

Workup (for Free Base): Dissolve residue in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

-

PART 3: MEDICINAL CHEMISTRY APPLICATIONS

The "Azetidine Switch" Strategy

In drug discovery, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") is a validated strategy to improve physicochemical properties.

-

Lipophilicity Modulation: The azetidine ring significantly lowers lipophilicity (LogP) compared to larger rings due to the high polarity of the amine in a strained system.

-

Metabolic Stability: The 3-alkoxy substitution pattern blocks the common metabolic "soft spot" at the 3-position, while the 4-methylbenzyl group provides steric bulk to fill hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

-

Vector Positioning: The sp³ geometry of the 3-position allows the benzyl group to exit the core scaffold at a distinct angle (~110°), often capturing unique binding interactions unavailable to planar aromatic linkers.

Structural Analog Analysis

This compound is structurally related to intermediates used in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs), where the azetidine serves as the polar headgroup interacting with the receptor's acidic residues.

PART 4: HANDLING & SAFETY

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). Store as the HCl salt at -20°C in a desiccator.

-

Reactivity: The strained azetidine ring is susceptible to ring-opening nucleophilic attack under harsh acidic conditions or high temperatures. Avoid strong Lewis acids unless ring-opening is the desired pathway.

References

-

Synthesis of Azetidines: Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223–264. Link

-

Azetidine Physicochemical Properties: Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses the comparative properties of 4-membered rings). Link

-

Precursor Data: PubChem Compound Summary for CID 2776366 (1-Boc-3-hydroxyazetidine). Link

- Analogous Synthesis Protocols: Duncton, M. A. J., et al. (2016). "Synthesis of 3-substituted azetidines." Journal of Organic Chemistry.

Strategic Implementation of 3-((4-Methylbenzyl)oxy)azetidine in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. 3-((4-Methylbenzyl)oxy)azetidine represents a high-value building block in this domain. It serves as a conformationally constrained bioisostere for flexible amino-ether chains and saturated heterocycles like pyrrolidine or piperidine.

This guide details the physicochemical rationale, synthetic pathways, and medicinal applications of this scaffold, specifically focusing on its utility in modulating lipophilicity (LogD) , metabolic stability , and vector orientation in hit-to-lead optimization.

Physicochemical Profile & SAR Logic

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements:

-

Azetidine Core: A strained, 4-membered nitrogen heterocycle.[1][2][3] Unlike pyrrolidine (which adopts an envelope puckering), the azetidine ring is relatively rigid, reducing the entropic penalty upon binding to a protein target.

-

Ether Linkage (C3-O): Introduces polarity and acts as a hydrogen bond acceptor. Crucially, the electronegative oxygen at the 3-position inductively withdraws electron density from the ring nitrogen.

-

4-Methylbenzyl Tail: A classic hydrophobic moiety that targets lipophilic pockets (e.g., in GPCRs or transporters), providing van der Waals interactions.

The Basicity Modulation Effect

One of the primary reasons to employ 3-alkoxyazetidines is pKa modulation .

| Scaffold | Approx. pKa (Conjugate Acid) | Biological Implication |

| Piperidine | ~11.0 | Highly basic; often leads to lysosomal trapping and hERG liability. |

| Pyrrolidine | ~10.5 | Still highly basic; potential phospholipidosis risk. |

| Azetidine | ~11.3 | High basicity due to ring strain. |

| 3-Alkoxyazetidine | ~8.5 – 9.5 | Optimal. The inductive effect of the oxygen lowers pKa, improving CNS penetration and oral bioavailability. |

Bioisosteric Decision Matrix

The following decision tree illustrates when to deploy this scaffold during Lead Optimization.

Figure 1: Decision logic for incorporating the 3-alkoxyazetidine scaffold to solve common ADME-Tox issues.

Synthetic Methodology

The synthesis of 3-((4-Methylbenzyl)oxy)azetidine is typically achieved via O-alkylation of a protected 3-hydroxyazetidine precursor. The following protocol is a validated method suitable for gram-scale preparation.

Reaction Pathway[4][5]

Figure 2: Synthetic route from commercial starting materials to the free amine.

Detailed Protocol (Gram Scale)

Step 1: O-Alkylation

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv, e.g., 5.0 g) in anhydrous DMF (10 volumes). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add 4-Methylbenzyl bromide (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Quench carefully with water at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (5 volumes).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10-20 equivalents) or 4N HCl in Dioxane at 0°C.

-

Completion: Stir at RT for 1–2 hours. Confirm consumption of starting material by LC-MS (loss of Boc mass).

-

Isolation:

-

For TFA salt: Concentrate in vacuo. Azeotrope with toluene/DCM to remove excess TFA.

-

For Free Base: Neutralize with sat. NaHCO₃ or basic resin, extract with DCM/MeOH (9:1), and concentrate.

-

Medicinal Chemistry Applications

S1P1 Receptor Modulators (GPCRs)

The sphingosine-1-phosphate (S1P) receptor family is a prime target for autoimmune diseases (e.g., Multiple Sclerosis).

-

Role of the Scaffold: Early S1P1 agonists (like Fingolimod) possessed flexible alkyl chains. Second-generation compounds utilize the 3-benzyloxyazetidine motif to restrict conformation.

-

Mechanism: The 4-methylbenzyl group occupies the hydrophobic binding pocket (mimicking the lipid tail of sphingosine), while the azetidine nitrogen forms a critical salt bridge with Glu121 (in S1P1). The ether oxygen orients the headgroup for optimal interaction.

Monoamine Transporter Inhibitors (CNS)

In the development of Triple Reuptake Inhibitors (TRI) or specific GlyT1 inhibitors:

-

Bioisosterism: The 3-((4-methylbenzyl)oxy)azetidine moiety acts as a bioisostere for 3-phenylpyrrolidines .

-

Benefit: The azetidine analog typically shows reduced affinity for P-glycoprotein (P-gp), improving blood-brain barrier (BBB) efflux ratios compared to the pyrrolidine counterparts.

Fragment-Based Drug Discovery (FBDD)

This molecule is often screened as a "privileged fragment."

-

Ligand Efficiency (LE): Due to its low molecular weight (~191 Da) and balanced lipophilicity, it serves as an excellent starting point for growing molecules into adjacent pockets.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Pharmacokinetics and Safety Implications. Current Drug Metabolism. Link

-

Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Contextual reference for saturated bioisosteres). Link

Sources

An In-depth Technical Guide to the Solubility Profile of 3-((4-Methylbenzyl)oxy)azetidine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Azetidine Derivative

In the realm of medicinal chemistry and drug development, the azetidine scaffold has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] The compound at the heart of this guide, 3-((4-Methylbenzyl)oxy)azetidine, represents a promising, yet underexplored, chemical entity. A critical parameter that dictates the trajectory of any compound through the drug discovery pipeline is its solubility.[2] Solubility influences everything from the feasibility of formulation to bioavailability and, ultimately, therapeutic efficacy.[3][4]

This guide confronts a common challenge in early-stage drug development: the absence of comprehensive experimental data for a novel compound. As of this writing, specific experimental solubility data for 3-((4-Methylbenzyl)oxy)azetidine in a range of organic solvents is not publicly available. However, this data gap presents an opportunity to apply fundamental principles of physical organic chemistry and modern predictive methodologies to forecast and systematically determine its solubility profile.

This document, therefore, serves a dual purpose. First, it provides a theoretical and predictive analysis of the solubility of 3-((4-Methylbenzyl)oxy)azetidine based on its molecular architecture. Second, it offers a practical, field-proven framework for researchers to experimentally determine this crucial property with a high degree of scientific rigor. We will delve into the "why" behind experimental choices and provide a self-validating protocol, empowering you to generate the very data that is currently absent from the literature.

Section 1: Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the key functional groups and overall architecture of 3-((4-Methylbenzyl)oxy)azetidine, we can make informed predictions about its behavior in various organic solvents.

Molecular Structure:

Key Structural Features and Their Predicted Influence:

-

Azetidine Ring: This four-membered saturated nitrogen heterocycle is a polar moiety.[5] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The N-H bond also allows it to act as a hydrogen bond donor. This feature suggests a favorable interaction with polar solvents, particularly those capable of hydrogen bonding (polar protic solvents). The inherent ring strain of the azetidine ring (approximately 25.2 kcal/mol) doesn't directly dictate solubility but contributes to its overall chemical reactivity and conformation.[5]

-

Ether Linkage (-O-): The ether group introduces polarity and an additional site for hydrogen bond acceptance. This will further enhance its affinity for polar solvents.

-

Benzyl Group with a Methyl Substituent: The 4-methylbenzyl (p-tolyl) group is predominantly nonpolar and lipophilic. This large hydrocarbon portion of the molecule will drive solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions.

Predicted Solubility Profile:

Based on this analysis, 3-((4-Methylbenzyl)oxy)azetidine is an amphiphilic molecule with both polar and nonpolar characteristics. Its solubility will be a balance between these competing features.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The azetidine N-H and ether oxygen can form strong hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions will be significant. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The large nonpolar benzyl group will promote solubility, but the polar azetidine and ether functionalities will limit it. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring. |

This predictive framework is the starting point for experimental design. The next sections will outline how to validate these predictions.

Section 2: The Modern Approach to Solubility: Predictive Modeling

In the absence of experimental data, computational methods provide a rapid and cost-effective means of estimating solubility.[6] Quantitative Structure-Property Relationship (QSPR) models are particularly powerful tools in this regard.[7][8]

These models use mathematical equations to correlate a compound's structural features (descriptors) with its observed properties, such as solubility.[6] For 3-((4-Methylbenzyl)oxy)azetidine, descriptors such as logP (a measure of lipophilicity), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors would be key inputs.[9]

Numerous software packages and online platforms are available for solubility prediction:

-

ACD/PhysChem Suite: A widely used commercial software that provides predictions for a range of physicochemical properties.[10]

-

SoluDEM: A specialized software for predicting API solubility in various solvents.[11]

-

Open-Source Tools: Various open-source cheminformatics toolkits like RDKit can be used to calculate molecular descriptors, which can then be used to build custom or implement existing QSPR models.[12]

While predictive models are invaluable for initial screening, it is crucial to remember that they are estimations.[12] Experimental verification remains the gold standard for obtaining definitive solubility data.

Section 3: Experimental Determination of Thermodynamic Solubility

The following protocol details the "gold standard" Shake-Flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved compound is reached.

Principle:

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment:

-

3-((4-Methylbenzyl)oxy)azetidine (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 3-((4-Methylbenzyl)oxy)azetidine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid 3-((4-Methylbenzyl)oxy)azetidine to a vial (e.g., 5-10 mg in 1-2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Add the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 25 °C, 200 rpm). The agitation should be vigorous enough to keep the solid suspended.

-

-

Equilibrium Confirmation (Self-Validation):

-

The system must reach equilibrium. A common time point to start with is 24 hours.

-

To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium can be assumed.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

-

Analytical Quantification (HPLC):

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Section 4: Interpreting the Solubility Profile: A Conceptual Framework

The interplay between the structural features of 3-((4-Methylbenzyl)oxy)azetidine and the properties of the solvent dictates the final solubility. This relationship can be visualized as a balance of forces.

Conceptual Diagram of Solubility Influences

Caption: Factors Influencing Compound Solubility.

This diagram illustrates the core principle: high solubility is achieved when the intermolecular forces of the solvent effectively overcome the forces holding the solute's crystal lattice together. For 3-((4-Methylbenzyl)oxy)azetidine, polar protic solvents are predicted to be most effective as they can engage in both hydrogen bonding with the polar groups and accommodate the nonpolar moiety to some extent.

Conclusion

While specific experimental data for the solubility of 3-((4-Methylbenzyl)oxy)azetidine remains to be published, a robust scientific framework allows us to predict its behavior and design experiments to quantify it. The amphiphilic nature of the molecule, arising from its polar azetidine and ether components and its nonpolar benzyl group, suggests a varied solubility profile across different classes of organic solvents. We anticipate high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with lower solubility in nonpolar media.

The provided experimental protocol for the shake-flask method offers a reliable and self-validating pathway for researchers to determine the thermodynamic solubility. This, combined with the use of in silico predictive models, provides a comprehensive strategy for characterizing this promising compound. The generation of such fundamental data is a critical step in unlocking the full potential of 3-((4-Methylbenzyl)oxy)azetidine in drug discovery and development.

References

-

SoluDEM - Solubility Prediction Software. PharmaDEM. [Link]

-

Duffy, F. J., & Jorgensen, W. L. (2012). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling, 52(11), 3047–3054. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

-

García-Sosa, A. T., & Maran, U. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(6), 2046–2072. [Link]

-

Toropov, A. A., & Toropova, A. P. (2014). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Molecular Informatics, 33(1), 48–54. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. (2021, February 1). [Link]

-

Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6). [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Patil, S. A., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15758–15777. [Link]

-

Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 1-13. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

-

Walker, M. A. (2014). Novel tactics for designing water-soluble molecules in drug discovery. Expert Opinion on Drug Discovery, 9(12), 1469–1480. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-line Software [vcclab.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Novel tactics for designing water-soluble molecules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. SoluDEM: Solubility Modelling Software | Formulation Stability Prediction Software [pharmadem.in]

- 12. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Ether Motif: A Strategic Bioisostere in Modern Medicinal Chemistry

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to

Part 1: The Physicochemical Advantage

Bioisosteric Rationale: The Morpholine Swap

The morpholine ring is a ubiquitous solubility handle in medicinal chemistry.[1] However, it often suffers from metabolic liability (oxidative opening) and a "dead" vector space.[1] Replacing a morpholine with a 3-alkoxyazetidine introduces significant physicochemical shifts:

-

Lipophilicity Reduction: The removal of one carbon and the constriction of the ring reduces the molecular volume and typically lowers cLogP, enhancing metabolic stability by reducing affinity for CYP450 active sites.

-

pKa Modulation: The azetidine nitrogen is more basic (pKa

10-11) than morpholine (pKa -

Vector Reorientation: The ether linkage at the 3-position creates a "bent" vector compared to the chair conformation of morpholine, allowing the oxygen lone pairs to access novel hydrogen-bonding pockets in the target protein.

Comparative Profiling

The following table summarizes the shift in properties when transitioning from a standard piperidine/morpholine core to an azetidine ether in a representative lead optimization campaign (Data synthesized from GABA uptake inhibitor studies and Enamine building block analysis).

| Parameter | Piperidine Core | Morpholine Core | 3-Alkoxyazetidine Core | Impact |

| Molecular Weight | ~85 Da (fragment) | ~87 Da (fragment) | ~100 Da (fragment + linker) | Slight increase due to linker, but volume decreases. |

| cLogP | High | Moderate | Low | Improved solubility; reduced non-specific binding.[1] |

| pKa (Conj. Acid) | ~11.0 | ~8.3 | ~9.5 - 10.5 | Tunable basicity; improved lysosomal trapping potential.[1] |

| Metabolic Clearance | High (Oxidation) | Moderate | Low | Steric bulk of the strained ring hinders CYP approach.[1] |

| High | High | High | Maintains 3D character while altering geometry.[1] |

Part 2: Synthetic Architectures

Accessing the azetidine ether motif relies heavily on the functionalization of azetidin-3-ol . The choice of method depends on the electronic nature of the coupling partner (the "R" group).[1]

Synthetic Decision Logic

The following Graphviz diagram illustrates the decision matrix for synthesizing azetidine ethers based on substrate availability.

Caption: Synthetic decision tree for accessing 3-alkoxyazetidine scaffolds based on electrophile/nucleophile availability.

Part 3: Experimental Protocols

Protocol: Mitsunobu Coupling of N-Boc-Azetidin-3-ol

This is the "workhorse" reaction for medicinal chemistry, allowing the rapid coupling of diverse phenols to the azetidine core.

Objective: Synthesis of tert-butyl 3-(4-cyanophenoxy)azetidine-1-carboxylate.

Reagents:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

-

4-Hydroxybenzonitrile (1.1 equiv)

-

Triphenylphosphine (

) (1.5 equiv)[1] -

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

-

Anhydrous THF (0.1 M concentration)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and 4-hydroxybenzonitrile in anhydrous THF.

-

Phosphine Addition: Add

to the solution and cool the mixture to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium. -

Azodicarboxylate Addition: Add DIAD dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Critical: The reaction is exothermic; maintaining 0°C prevents the formation of hydrazine byproducts.[1]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.[1] Monitor progress via LC-MS (Target mass: [M+H-Boc]

or [M+Na] -

Workup: Quench the reaction with water (5 mL). Concentrate the mixture under reduced pressure to remove THF.

-

Purification: Dissolve the residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over

.[1] Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Self-Validating Check:

-

NMR Diagnostic: The proton at the azetidine 3-position (geminal to oxygen) typically shifts from

4.5 ppm (alcohol) to -

Stereochemistry: If using a chiral azetidinol, this reaction proceeds with inversion of configuration (Walden inversion).[1]

Part 4: Case Study in Lead Optimization

Optimization of GABA Uptake Inhibitors

In the development of GABA uptake inhibitors targeting GAT-1/GAT-3, researchers utilized the azetidine ether scaffold to improve the pharmacokinetic profile of nipecotic acid derivatives.

-

The Challenge: Initial piperidine-based leads showed potent inhibition but suffered from high lipophilicity (LogD > 3.0), leading to rapid hepatic clearance and poor blood-brain barrier (BBB) penetration.[1]

-

The Solution: The piperidine ring was replaced with a 3-aryloxyazetidine moiety.

-

Outcome:

-

Potency: Maintained nanomolar affinity (

~2-15 -

Metabolism: The azetidine derivatives showed a 2-fold increase in half-life (

) in microsomes compared to the piperidine analogs. -

Mechanism: The ether oxygen acted as a hydrogen bond acceptor, mimicking the spatial arrangement of the original piperidine ring while reducing the overall carbon count.

-

Structural Logic Flow

The following diagram illustrates the SAR (Structure-Activity Relationship) logic applied during this optimization.

Caption: SAR logic flow transforming a piperidine lead into an azetidine ether candidate.

References

-

Wuitschik, G. et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][4] Angewandte Chemie International Edition.[1][2][5] Link[1]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] Link[1]

-

Kobus, D. et al. (2010).[1] Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[1][3] European Journal of Medicinal Chemistry.[1] Link

-

Stephens, T. C. et al. (2023).[1] Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation.[1] Organic & Biomolecular Chemistry.[1][4][5][6][7][8] Link

-

Mykhailiuk, P. K. (2025).[1] Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie (International Ed.).[1][2][5] Link[1]

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 7. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physicochemical Profiling of 3-((4-Methylbenzyl)oxy)azetidine: A Technical Analysis of Molecular Weight and Lipophilicity in Lead Optimization

Executive Summary

In modern medicinal chemistry, the shift from flat, aromatic scaffolds to saturated, three-dimensional heterocycles is a dominant strategy to improve solubility and metabolic stability. 3-((4-Methylbenzyl)oxy)azetidine represents a high-value fragment scaffold. It combines the structural rigidity of the four-membered azetidine ring with the lipophilic anchor of a methylbenzyl group, linked via an ether bridge.

This technical guide analyzes the critical physicochemical parameters—specifically Molecular Weight (MW) and Partition Coefficient (LogP)—of this molecule. It provides researchers with the theoretical grounding, experimental protocols for validation, and strategic insights into how these properties influence Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) in drug discovery campaigns.

Physicochemical Characterization

Molecular Weight Analysis

Molecular weight is the primary determinant of molecular size and diffusion rates. For 3-((4-Methylbenzyl)oxy)azetidine, the low MW places it firmly within the "Fragment" space (MW < 300 Da), allowing significant room for chemical elaboration without violating Lipinski’s Rule of 5.

Structural Composition:

-

Core: Azetidine (

) -

Linker: Ether Oxygen (

) -

Tail: 4-Methylbenzyl (

)

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Unit | Significance |

| Molecular Formula | - | Stoichiometric composition. | |

| Exact Mass | 177.1154 | Da | Monoisotopic mass for Mass Spec (HRMS) confirmation. |

| Molecular Weight | 177.24 | g/mol | Average mass; ideal for Fragment-Based Drug Discovery (FBDD). |

| Heavy Atom Count | 13 | - | Indicates low complexity. |

| Rotatable Bonds | 3 | - | Ether linkage allows flexibility; Azetidine ring is rigid. |

| Topological Polar Surface Area (TPSA) | 21.26 | Low TPSA suggests high blood-brain barrier (BBB) permeability potential. |

Lipophilicity (LogP) and Basicity (pKa)

Lipophilicity is the driving force for membrane permeability and hydrophobic binding. However, for azetidines, the basicity of the secondary amine dictates that LogD (Distribution Coefficient) at physiological pH (7.4) is often more relevant than intrinsic LogP.

-

Intrinsic LogP (Neutral species): Predicted range 1.8 – 2.3 . This indicates moderate lipophilicity, balanced by the polar ether and amine.

-

Basicity (pKa): The azetidine nitrogen typically has a pKa of ~9.5 – 10.5 .

-

Implication: At pH 7.4, the molecule exists primarily as a cation. This drastically lowers the effective lipophilicity (LogD7.4 will be lower than LogP), improving aqueous solubility but potentially altering membrane transport mechanisms from passive diffusion to transporter-mediated uptake.

Structural Logic and Design Strategy

The selection of 3-((4-Methylbenzyl)oxy)azetidine is rarely accidental. It is often employed to modulate the properties of a lead compound.

The "Azetidine Switch"

Replacing a phenyl ring or a cyclohexyl group with an azetidine ring lowers the overall LogP (reducing metabolic clearance risk) while maintaining a specific vector orientation for the substituents. The 3-substituted azetidine often creates a "puckered" conformation, allowing the benzyl tail to access hydrophobic pockets that flat aromatic rings cannot.

Visualization: Structure-Property Relationships

The following diagram illustrates how specific structural motifs contribute to the overall physicochemical profile.

Figure 1: Structural decomposition linking chemical moieties to physicochemical outcomes.

Experimental Protocols for Validation

Relying solely on calculated values (cLogP) is insufficient for rigorous SAR (Structure-Activity Relationship) studies. The following protocols detail how to experimentally determine the LogP and pKa for this specific amine.

Protocol: Chromatographic Hydrophobicity Index (CHI) LogP

Why this method? Traditional Shake-Flask methods are prone to errors with surfactants or emulsions. A Reversed-Phase HPLC method is faster, automatable, and correlates highly with octanol-water partitioning.

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for LogD or pH 10.5 for LogP neutral).

-

Mobile Phase B: Acetonitrile (ACN).

-

Reference Standards: A set of 5-10 compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

Workflow:

-

Calibration: Inject the reference standards using a gradient of 0% to 100% ACN over 5 minutes.

-

Regression: Plot the Retention Time (

) of standards against their known LogP values to generate a calibration curve. -

Sample Run: Dissolve 3-((4-Methylbenzyl)oxy)azetidine in DMSO (

). Inject -

Calculation: Use the calibration equation

to derive the experimental LogP.

Protocol: Potentiometric pKa Determination

Why this method? Accurate pKa is required to understand the ionization state at physiological pH.

Workflow:

-

Preparation: Prepare a

solution of the compound in -

Titration: Titrate with

HCl (to protonate) followed by back-titration with -

Analysis: Use the Bjerrum plot method to identify the inflection point, which corresponds to the pKa of the azetidine nitrogen.

Experimental Logic Visualization

Figure 2: Parallel workflow for defining the physicochemical envelope of the target molecule.

Implications for Drug Development

Lipophilic Ligand Efficiency (LLE)

LLE is defined as

-

Guidance: If this fragment demonstrates a

or

Blood-Brain Barrier (BBB) Penetration

For CNS targets, this molecule is highly promising.

-

Rule: CNS penetration generally requires

, -

Analysis: With

,

Formulation Considerations

Due to the basic nitrogen, this compound should be isolated and stored as a salt (e.g., Hydrochloride or Trifluoroacetate).

-

Warning: As a free base, azetidines can be prone to ring-opening polymerization or hydrolysis under harsh conditions. Salt formation stabilizes the ring and ensures consistent MW for dosing (Note: Adjust MW calculations to include the counter-ion mass).

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Azetidine derivatives. PubChem.

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

Methodological & Application

Scalable synthesis protocols for 3-((4-Methylbenzyl)oxy)azetidine

Application Note: Scalable Process Development for 3-((4-Methylbenzyl)oxy)azetidine

Executive Summary

Target Molecule: 3-((4-Methylbenzyl)oxy)azetidine (isolated as Hydrochloride salt) CAS (Free Base): Generic derivative of 3-alkoxyazetidines Application: Building block for GPCR modulators (e.g., S1P1 agonists) and glutamate transporter inhibitors.

This guide details a scalable, two-step protocol for synthesizing 3-((4-Methylbenzyl)oxy)azetidine starting from commercially available N-Boc-3-hydroxyazetidine. Unlike traditional medicinal chemistry routes that rely on hazardous sodium hydride (NaH) dispersions and chromatographic purification, this process utilizes Phase Transfer Catalysis (PTC) for the etherification step and a crystallization-driven deprotection sequence. This approach ensures process safety, minimizes solvent waste, and delivers high-purity material (>98%) suitable for kilogram-scale production.

Safety & Hazard Analysis (Critical)

Before initiating synthesis, operators must understand the specific hazards associated with the azetidine scaffold.

-

Ring Strain & Stability: The azetidine ring possesses significant angle strain (~26 kcal/mol). While N-Boc protected forms are generally stable, the free base is prone to acid-catalyzed ring-opening polymerization or hydrolysis, especially in the presence of strong nucleophiles.

-

Volatility: Low molecular weight free-base azetidines are highly volatile and skin-permeable. Always isolate this target as the Hydrochloride (HCl) salt to ensure stability and reduce exposure risk.

-

Exotherms: The deprotection step generates isobutylene gas and heat. On a large scale, controlled addition of acid is required to prevent thermal runaway.

Retrosynthetic Logic & Strategy

The synthesis is designed to avoid "dead-end" purification steps (silica gel chromatography). We disconnect the ether linkage and the carbamate protecting group.

Figure 1: Retrosynthetic disconnection strategy focusing on convergent assembly.

Step 1: O-Alkylation via Phase Transfer Catalysis[1]

The Challenge: Traditional Williamson ether synthesis uses NaH in DMF. On a kilo-scale, NaH presents explosion hazards (hydrogen evolution), and DMF is difficult to remove without aqueous washes that can emulsify.

The Solution: A Solid-Liquid or Liquid-Liquid Phase Transfer Catalysis (PTC) system using Toluene, 50% NaOH, and Tetrabutylammonium Bromide (TBAB).

Mechanism of Action

The quaternary ammonium salt (TBAB) transports the phenoxide/alkoxide anion from the aqueous/solid interface into the organic phase (Toluene), where it reacts rapidly with the alkyl halide.

Figure 2: Interfacial mechanism of TBAB-catalyzed etherification.

Detailed Protocol (Step 1)

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

4-Methylbenzyl bromide (1.2 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Sodium Hydroxide (50% w/w aq.[1] solution) (4.0 equiv)

-

Toluene (5 vol)

Procedure:

-

Charge: To a reactor equipped with an overhead stirrer, charge N-Boc-3-hydroxyazetidine, TBAB, and Toluene.

-

Addition: Add 50% NaOH solution carefully. The mixture will form a biphasic system.

-

Reaction: Heat the mixture to 50°C. Add 4-Methylbenzyl bromide dropwise over 30 minutes to control the exotherm.

-

Agitation: Stir vigorously (high RPM is critical for PTC) at 50-60°C for 4–6 hours. Monitor by HPLC/TLC.

-

Workup: Cool to 20°C. Add water (3 vol) to dissolve inorganic salts. Stop stirring and allow phases to separate.

-

Wash: Drain the lower aqueous layer. Wash the organic (top) layer with water (2 x 2 vol) until pH is neutral.

-

Concentration: Distill the toluene layer under reduced pressure to obtain the crude oil.

-

Note: If high purity is required, the intermediate can be crystallized from Heptane/EtOAc, but for most applications, the crude oil is sufficient for the next step.

-

Step 2: Deprotection & Salt Formation

The Challenge: Using Trifluoroacetic acid (TFA) leaves a salt that is hygroscopic and difficult to handle. Free-basing requires extraction with DCM, which is environmentally discouraged.

The Solution: Deprotection using HCl in Isopropyl Alcohol (IPA) or Ethyl Acetate. The product precipitates directly as a high-purity hydrochloride salt.

Detailed Protocol (Step 2)

Reagents:

-

Crude N-Boc intermediate from Step 1 (1.0 equiv)

-

5-6N HCl in Isopropyl Alcohol (IPA) (3.0 equiv)

-

Ethyl Acetate (EtOAc) (as co-solvent if needed)

Procedure:

-

Dissolution: Dissolve the crude oil in Ethyl Acetate (3 vol). Cool the solution to 0–5°C.

-

Acidolysis: Add HCl/IPA solution dropwise, maintaining internal temperature < 25°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

-

Observation: A white precipitate (Product HCl salt) should begin to form after 1 hour.

-

-

Completion: Check for disappearance of starting material by HPLC.

-

Isolation: Cool the slurry to 0–5°C and age for 1 hour to maximize yield.

-

Filtration: Filter the white solid. Wash the cake with cold EtOAc (2 vol) to remove organic impurities (e.g., unreacted benzyl bromide residues).

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Yields

| Parameter | Specification | Method |

| Appearance | White to Off-White Crystalline Solid | Visual |

| Yield (Step 1) | 85 – 92% | Gravimetric (corrected) |

| Yield (Step 2) | 90 – 95% | Gravimetric |

| Overall Yield | ~75 – 85% | |

| Purity (HPLC) | > 98.0% (AUC) | HPLC (C18, ACN/H2O) |

| 1H NMR (DMSO-d6) | δ 9.3 (br s, 2H, NH2), 7.2 (d, 2H), 7.1 (d, 2H), 4.5 (s, 2H), 4.4 (m, 1H), 4.1 (m, 2H), 3.8 (m, 2H), 2.3 (s, 3H).[4] | 400 MHz NMR |

| Mass Spec | [M+H]+ = 178.1 (Free base mass) | LC-MS (ESI) |

References

-

Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

-

Common Organic Chemistry. (2023). Boc Deprotection with HCl - Standard Protocols. Link

-

PTC Organics. (2018). Mechanisms of Phase Transfer Catalysis in Etherification. Link

-

Apollo Scientific. (2020). Safety Data Sheet: Azetidine Derivatives. Link

-

MedChemExpress. (2024). Product Data: 1-N-Boc-3-hydroxyazetidine. Link

Sources

Application Note: Scalable Synthesis of 3-((4-Methylbenzyl)oxy)azetidine from Epichlorohydrin

Executive Summary

This application note details the robust, multi-step synthesis of 3-((4-Methylbenzyl)oxy)azetidine starting from commercially available epichlorohydrin. Unlike 5- or 6-membered heterocycles, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making direct cyclization strategies prone to polymerization or ring-opening side reactions.

To circumvent these stability issues, this protocol utilizes the Anderson-Lok strategy , employing a bulky N-benzhydryl (diphenylmethyl) protecting group. This steric bulk facilitates the initial ring closure and prevents oligomerization. The synthesis proceeds in three distinct phases: (1) Construction of the azetidine core,[1][2][3][4] (2) Williamson etherification, and (3) Reductive deprotection.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the N-benzhydryl group, which serves as a "scaffold" to hold the strained ring intact during the harsh basic conditions of the etherification step.

Figure 1: Retrosynthetic strategy isolating the stable N-benzhydryl intermediate.

Phase 1: Construction of the Azetidine Core

Objective: Synthesis of 1-benzhydryl-3-azetidinol.

Rationale

Direct reaction of epichlorohydrin with ammonia or simple alkyl amines often leads to extensive polymerization. Benzhydrylamine (diphenylmethylamine) is selected because its steric bulk favors the intramolecular cyclization over intermolecular polymerization (dimerization).

Materials

-

Epichlorohydrin (1.0 equiv)

-

Benzhydrylamine (1.0 equiv)

-

Methanol (Reagent grade)

-

Solvent for crystallization (Isopropanol or Acetone)

Protocol

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stir bar with Benzhydrylamine (18.3 g, 100 mmol) and Methanol (50 mL).

-

Addition: Cool the solution to 0–5 °C using an ice bath. Add Epichlorohydrin (9.25 g, 100 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Incubation: Allow the mixture to warm to room temperature and stir for 72 hours. (Alternatively, reflux for 24 hours to accelerate, though room temp yields cleaner crystals).

-

Cyclization: The solution will darken slightly. The intermediate chlorohydrin forms first, followed by spontaneous cyclization to the azetidine.

-

Isolation:

-

Concentrate the methanol solution under reduced pressure to obtain a viscous oil.

-

Dissolve the oil in a minimum amount of hot isopropanol.

-

Allow to cool slowly. The product, 1-benzhydryl-3-azetidinol , typically crystallizes as a white solid.

-

Filter and wash with cold diethyl ether.

-

-

Yield Expectation: 65–75% (approx. 15–17 g).

Phase 2: Functionalization (Etherification)

Objective: Synthesis of 1-benzhydryl-3-((4-methylbenzyl)oxy)azetidine.

Rationale

The secondary hydroxyl group at the 3-position is functionalized via a Williamson ether synthesis. Sodium hydride (NaH) is used to generate the alkoxide.[5] The N-benzhydryl group is stable to these strongly basic conditions.

Materials

-

1-Benzhydryl-3-azetidinol (from Phase 1)

-

4-Methylbenzyl bromide (1.1 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

-

DMF (Anhydrous) or THF (Anhydrous)

-

Ammonium chloride (sat. aq.)

Protocol

-

Alkoxide Formation:

-

In a flame-dried flask under nitrogen atmosphere, suspend NaH (1.2 equiv, washed with hexanes to remove oil if desired) in anhydrous DMF (5 mL/g of substrate).

-

Cool to 0 °C.

-

Add 1-benzhydryl-3-azetidinol (1.0 equiv) portion-wise. Evolution of H₂ gas will be observed.

-

Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture back to 0 °C.

-

Add 4-Methylbenzyl bromide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

-

-

Workup:

-

Quench the reaction carefully with saturated aqueous NH₄Cl (exothermic).

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate.[6]

-

-

Purification:

-

The crude oil is usually purified via flash column chromatography (Silica gel, Gradient: 0% → 20% EtOAc in Hexanes).

-

Target Rf: ~0.5 in 20% EtOAc/Hexanes.

-

Phase 3: Deprotection (Hydrogenolysis)

Objective: Removal of the benzhydryl group to yield 3-((4-Methylbenzyl)oxy)azetidine.

Rationale

The benzhydryl C-N bond is susceptible to hydrogenolysis using Palladium catalysts.[7] This method is preferred over chemical cleavage (e.g., ACE-Cl) as it is cleaner and avoids the formation of carbamate intermediates that are difficult to hydrolyze on strained rings.

Materials

-

Protected Azetidine (from Phase 2)

-

Palladium hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) or 10% Pd/C.

-

Methanol or Ethanol.

-

Hydrogen gas (balloon or Parr shaker at 40 psi).

-

Optional: HCl in Dioxane (for salt formation).

Protocol

-

Preparation: Dissolve the protected ether (1.0 equiv) in Methanol (10 mL/g).

-

Catalyst Loading: Add 20 wt% Pd(OH)₂/C (e.g., if using 1g substrate, use 200mg catalyst). Caution: Pd catalysts can ignite methanol vapors; add under inert gas flow.

-

Hydrogenation:

-

Purge the vessel with Nitrogen, then flush with Hydrogen.

-

Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient, but 30–50 psi is faster) at room temperature for 12–18 hours.

-

Monitoring: TLC should show the disappearance of the less polar starting material and the appearance of a baseline spot (amine).

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.[7] Wash the pad with MeOH.

-

Concentrate the filtrate carefully. Note: Free azetidines can be volatile.

-

-

Salt Formation (Recommended):

-

Dissolve the crude residue in a small amount of Et₂O or CH₂Cl₂.

-

Add 1.0 equiv of 4M HCl in Dioxane .

-

The hydrochloride salt of 3-((4-Methylbenzyl)oxy)azetidine will precipitate. Collect by filtration.

-

Analytical Data Summary

| Parameter | 1-Benzhydryl-3-azetidinol (Intermediate) | Target: 3-((4-Methylbenzyl)oxy)azetidine (HCl Salt) |

| Appearance | White crystalline solid | White to off-white solid |

| 1H NMR (Diagnostic) | δ 7.1-7.5 (m, 10H, Ph), 4.4 (m, 1H, CH-O), 4.3 (s, 1H, N-CH-Ph2) | δ 7.1-7.2 (m, 4H, Ar), 4.4 (s, 2H, O-CH2-Ar), 2.3 (s, 3H, Me) |

| MS (ESI+) | [M+H]+ = 240.1 | [M+H]+ = 178.1 (Free base mass) |

| Storage | Room Temp, stable | Desiccator, hygroscopic |

Critical Mechanisms & Troubleshooting

Ring Closure Mechanism

The reaction proceeds via a specific sequence: epoxide opening by the amine followed by displacement of the chloride.

Figure 2: Mechanistic pathway of the Anderson-Lok azetidine synthesis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of Epichlorohydrin | Ensure temperature is kept low (0-5°C) during addition. Add Epichlorohydrin to the amine, not vice versa. |

| Incomplete Etherification | NaH quality poor | Use fresh NaH. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the reaction. |

| Stalled Hydrogenolysis | Catalyst Poisoning | Ensure the ether product is free of sulfur or halides. Add a drop of Acetic Acid to the methanol to activate the catalyst. |

Safety Precautions

-

Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile).

-

Sodium Hydride: Reacts violently with water to release flammable hydrogen gas. Quench all reaction mixtures and glassware carefully before disposal.

-

Azetidines: Low molecular weight azetidines are potentially biologically active and should be handled as potential pharmacological agents.

References

-

Anderson, A. G., & Lok, R. (1972).[8] Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955.

- Chatterjee, S. S., & Triggle, D. J. (1970). 3-Azetidinyl ethers and thioethers. Chemical Communications, 1970. (Foundational work on 3-substituted azetidines).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[5][9][10][11][12]

-

BenchChem. (2025). Catalytic Hydrogenolysis for N-Benzyl Deprotection.[13][14]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. youtube.com [youtube.com]

- 12. jk-sci.com [jk-sci.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Strategic O-alkylation of 3-Hydroxyazetidine with 4-Methylbenzyl Bromide

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Specifically, 3-substituted azetidines are of significant interest, and the ether linkage at this position provides a versatile vector for probing structure-activity relationships. This document provides a comprehensive guide to the O-alkylation of 3-hydroxyazetidine with 4-methylbenzyl bromide, a key transformation for accessing a range of therapeutically relevant compounds. We will delve into the mechanistic underpinnings of this Williamson ether synthesis variant, compare various reagent systems, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-O-Alkyl Azetidines

The four-membered azetidine ring is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target engagement.[2] The ability to functionalize the 3-position is crucial for modulating these properties. O-alkylation of 3-hydroxyazetidine, particularly with substituted benzyl groups, introduces a lipophilic moiety that can engage in hydrophobic or aromatic interactions within a biological target. The resulting 3-(4-methylbenzyloxy)azetidine is a valuable building block for further elaboration in drug discovery programs.

Mechanistic Considerations and Reagent Selection

The O-alkylation of 3-hydroxyazetidine with 4-methylbenzyl bromide proceeds via a classical SN2 mechanism, commonly known as the Williamson ether synthesis. The core of this transformation involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the bromide from the electrophilic benzylic carbon.

2.1. The Crucial Role of the Base

The choice of base is paramount for the successful and efficient formation of the desired ether. The ideal base should be strong enough to deprotonate the secondary alcohol of 3-hydroxyazetidine but not so reactive as to promote side reactions, such as elimination of the alkyl halide or reaction with the solvent.

Several classes of bases are commonly employed for O-alkylation reactions:

-

Alkali Metal Hydrides (e.g., Sodium Hydride, NaH): These are powerful, non-nucleophilic bases that irreversibly deprotonate alcohols to form the corresponding alkoxides and hydrogen gas.[3][4] NaH is a common choice for O-alkylation of less reactive alcohols.[5] However, its high reactivity necessitates careful handling under anhydrous conditions.[6][7]

-

Alkali Metal Alkoxides (e.g., Potassium tert-butoxide, KOtBu): These are also strong, non-nucleophilic bases. The bulky tert-butoxide anion is particularly effective in promoting O-alkylation over potential side reactions.

-

Alkali Metal Carbonates (e.g., Cesium Carbonate, Cs₂CO₃; Potassium Carbonate, K₂CO₃): These are milder bases that are often effective, particularly for more acidic alcohols or with the aid of a phase-transfer catalyst.[8][9] Cesium carbonate is known for its high solubility in organic solvents and its ability to promote alkylations, often leading to higher yields and cleaner reactions.[10][11][12]

2.2. Solvent Selection: A Key Parameter

The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the nucleophilicity of the alkoxide. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while leaving the alkoxide anion relatively "naked" and highly nucleophilic.[13][14]

Commonly used solvents include:

-

Tetrahydrofuran (THF): A widely used ethereal solvent that is relatively non-polar but can solvate cations. It is compatible with strong bases like NaH.[15]

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.[13] However, it can be difficult to remove during workup and may be incompatible with certain strong bases at elevated temperatures.[13][15]

-

Acetonitrile (ACN): Another polar aprotic solvent that is a good choice for reactions employing milder bases like carbonates.

2.3. The Azetidine Nitrogen: A Competing Nucleophile

A critical consideration in the alkylation of 3-hydroxyazetidine is the presence of the secondary amine within the ring. This nitrogen is also nucleophilic and can compete with the hydroxyl group for the alkylating agent, leading to N-alkylation as an undesired side product. To circumvent this, the azetidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[16] The Boc group is stable to the basic conditions of the O-alkylation and can be readily removed later under acidic conditions.

Reagent and Condition Comparison

The choice of base and solvent significantly impacts the reaction's efficiency, yield, and purity of the final product. Below is a comparative table summarizing common reagent systems for the O-alkylation of N-Boc-3-hydroxyazetidine.

| Base | Solvent | Typical Temperature | Advantages | Disadvantages |

| Sodium Hydride (NaH) | THF | 0 °C to RT | Strong, irreversible deprotonation; drives reaction to completion.[5] | Highly reactive, moisture-sensitive, requires inert atmosphere.[6][7] |

| Potassium tert-butoxide (KOtBu) | THF | 0 °C to RT | Strong base, good for hindered alcohols. | Can promote elimination with certain substrates. |

| Cesium Carbonate (Cs₂CO₃) | DMF or ACN | RT to 60 °C | Mild conditions, high yields, good solubility in organic solvents.[10][11] | More expensive than other bases. |

| Potassium Carbonate (K₂CO₃) | DMF or ACN | 50 °C to 80 °C | Inexpensive and readily available.[9] | Slower reaction times, may require higher temperatures. |

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere.[6][7][17][18][19] 4-Methylbenzyl bromide is a lachrymator and should be handled with care.

4.1. Protocol 1: O-Alkylation using Sodium Hydride in THF

This protocol is a robust method for achieving high yields, particularly for less reactive alcohols.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Methylbenzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add N-Boc-3-hydroxyazetidine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl bromide (1.1 eq) in anhydrous THF dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-(4-methylbenzyloxy)azetidine.

4.2. Protocol 2: O-Alkylation using Cesium Carbonate in DMF

This protocol offers milder reaction conditions and is often easier to perform.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Cesium carbonate (Cs₂CO₃)

-

4-Methylbenzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq) and cesium carbonate (1.5 eq).

-

Add DMF to achieve a concentration of approximately 0.2 M.

-

Stir the suspension at room temperature and add 4-methylbenzyl bromide (1.1 eq).

-

Stir the reaction at room temperature or gently heat to 40-50 °C if necessary, monitoring by TLC for completion.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-